

# A Technical Guide to Brilliant Blue FCF (CI 42090) for Scientific Research

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## Compound of Interest

Compound Name: BRILLIANT BLUE #1

Cat. No.: B1170649

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## Introduction

Brilliant Blue FCF, also known by a variety of synonyms including FD&C Blue No. 1 and Acid Blue 9, is a synthetic triarylmethane dye derived from petroleum hydrocarbons.<sup>[1][2]</sup> It is widely utilized as a colorant in the food, pharmaceutical, and cosmetic industries.<sup>[3][4]</sup> Denoted by the E number E133, it presents as a blue powder that is soluble in water and glycerol.<sup>[1]</sup> Beyond its application as a dye, Brilliant Blue FCF has garnered significant interest in biomedical research due to its specific interactions with purinergic signaling pathways, positioning it as a valuable tool for studying cellular communication and disease pathology. This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and biological activities relevant to the scientific community.

## Core Chemical and Physical Properties

A summary of the key quantitative data for Brilliant Blue FCF is presented in the table below, providing a quick reference for researchers.

Property	Value	Reference(s)
CAS Number	3844-45-9	[5][6]
Molecular Formula	C <sub>37</sub> H <sub>34</sub> N <sub>2</sub> Na <sub>2</sub> O <sub>9</sub> S <sub>3</sub>	[7][8][9]
Molecular Weight	792.85 g/mol	[7][10][11]
IUPAC Name	disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate	[1]
Synonyms	FD&C Blue No. 1, Acid Blue 9, E133, Erioglaucine disodium salt	[4][7][8]
Maximum Absorption (λ <sub>max</sub> )	~628-630 nm in water	[7][12]
Molar Absorptivity (ε)	7,700 M <sup>-1</sup> cm <sup>-1</sup>	[13]
Purity	Typically ≥85% for food grade, ≥95% for analytical standards	[9][11]

## Experimental Protocols

Detailed methodologies for the analysis and application of Brilliant Blue FCF are crucial for reproducible research. Below are protocols for common analytical techniques and a toxicological assay.

## High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted for the quantification of Brilliant Blue FCF in aqueous solutions, such as beverages.[3][7]

- Instrumentation:
  - High-Performance Liquid Chromatography (HPLC) system
  - C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5  $\mu$ m particle size)[7]
  - UV-Visible or Photodiode Array (PDA) detector[7]
- Reagents:
  - Eluent A: 0.05 M ammonium acetate in water[7]
  - Eluent B: 0.05 M ammonium acetate in methanol[7]
  - Brilliant Blue FCF analytical standard
  - Deionized water
  - Methanol (HPLC grade)
- Procedure:
  - Sample Preparation: For liquid samples like beverages, degas if carbonated and filter through a 0.45  $\mu$ m filter. Dilute with deionized water as necessary to fall within the calibration range.[3] For solid samples, accurately weigh and dissolve in deionized water. [7]
  - Standard Preparation: Prepare a stock solution of Brilliant Blue FCF analytical standard in deionized water. From the stock, create a series of dilutions to generate a calibration curve (e.g., 1, 10, 20, 30 mg/L).[3]
  - Chromatographic Conditions:[7]
    - Flow Rate: 0.2 mL/min
    - Injection Volume: 2  $\mu$ L
    - Column Temperature: 40°C

- Detection Wavelength: 629 nm
- Gradient Elution: A suitable gradient can be optimized, for example, starting with a higher proportion of Eluent A and gradually increasing Eluent B.
- Analysis: Inject the prepared standards and samples. Integrate the peak corresponding to Brilliant Blue FCF.
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Brilliant Blue FCF in the samples by interpolating their peak areas on the calibration curve.

## Spectrophotometric Determination

A straightforward method for determining the concentration of Brilliant Blue FCF in a pure solution.<sup>[7]</sup><sup>[12]</sup>

- Instrumentation:
  - UV-Visible Spectrophotometer
- Reagents:
  - Brilliant Blue FCF
  - Solvent (e.g., 0.04 M aqueous ammonium acetate or deionized water)<sup>[7]</sup>
- Procedure:
  - Standard Preparation: Prepare a stock solution of known concentration of Brilliant Blue FCF in the chosen solvent. Create a series of dilutions from the stock solution.
  - Measurement: Record the absorbance of each standard solution at the wavelength of maximum absorbance (~629 nm).<sup>[7]</sup>
  - Calibration Curve: Plot absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.

- Sample Analysis: Measure the absorbance of the unknown sample at the same wavelength.
- Concentration Calculation: Determine the concentration of the unknown sample using the equation of the line from the calibration curve or by using the molar absorptivity value.

## Acute Ecotoxicity Assay using *Daphnia magna*

This protocol provides a framework for assessing the acute toxicity of Brilliant Blue FCF on an aquatic invertebrate model.<sup>[2]</sup><sup>[6]</sup>

- Test Organism: *Daphnia magna* (planktonic crustaceans)
- Instrumentation:
  - Incubator
  - Microscope or magnifying glass
- Reagents:
  - Brilliant Blue FCF
  - Standard mineral medium for *Daphnia* culture
- Procedure:
  - Test Solutions: Prepare a range of concentrations of Brilliant Blue FCF in the mineral medium (e.g., 0.1, 1, 10, 50, 100 mg/L).<sup>[6]</sup> A control group with only the mineral medium is mandatory.
  - Exposure: Place a set number of *Daphnia magna* (e.g., 10 individuals) into each test concentration and the control.
  - Incubation: Incubate the organisms for a period of 48 hours under controlled conditions (e.g., temperature, light cycle).<sup>[6]</sup>

- Observation: After 48 hours, count the number of mobile and immobile (lethal/inhibitory effect) organisms in each vessel.
- Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Determine the median effective concentration (EC50), which is the concentration estimated to cause an effect in 50% of the test organisms. An EC50 greater than 100 mg/L is generally considered to indicate low acute toxicity.[6]

## Biological Activity and Signaling Pathways

Recent research has illuminated the role of Brilliant Blue FCF as a modulator of purinergic signaling. It is structurally similar to Brilliant Blue G (BBG), a known antagonist of the P2X7 receptor (P2X7R).[14][15] However, Brilliant Blue FCF exhibits a distinct pharmacological profile.

### Selective Inhibition of Pannexin 1 (Pax1) Channels

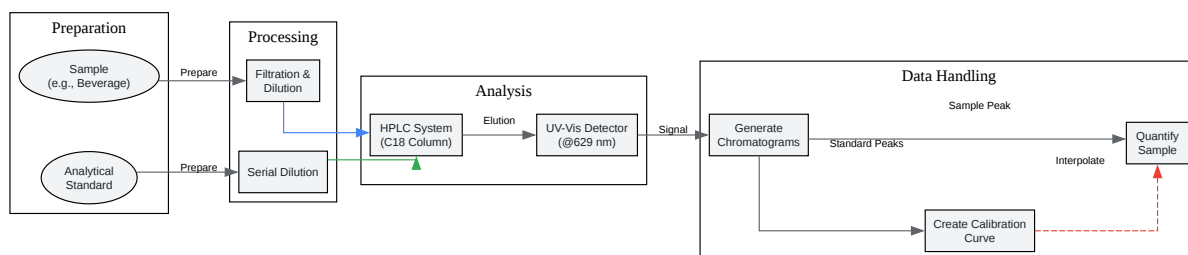
Brilliant Blue FCF has been identified as a selective and potent inhibitor of the Pax1 channel, with an IC50 of approximately 0.27  $\mu\text{M}$ . [14] This is significant because many P2X7R antagonists, including BBG, also inhibit Pax1, complicating the interpretation of experimental results. The selectivity of Brilliant Blue FCF allows for the specific investigation of Pax1 channel physiology.[14]

### Interaction with P2X7 Receptor and Downstream Signaling

While not a potent P2X7R antagonist like BBG, Brilliant Blue FCF has been shown to exert neuroprotective effects in models of ischemic stroke.[16][17] This protection is attributed to the inhibition of the downstream signaling cascades activated by P2X7R, specifically the Extracellular signal-Regulated Kinase (ERK) and Glycogen Synthase Kinase-3 $\beta$  (GSK3 $\beta$ ) pathways.[16] The activation of P2X7R during ischemic events leads to the activation of ERK and GSK3 $\beta$ , contributing to neuronal death. By inhibiting these pathways, Brilliant Blue FCF can mitigate neuronal damage.[16][17]

## Visualizations

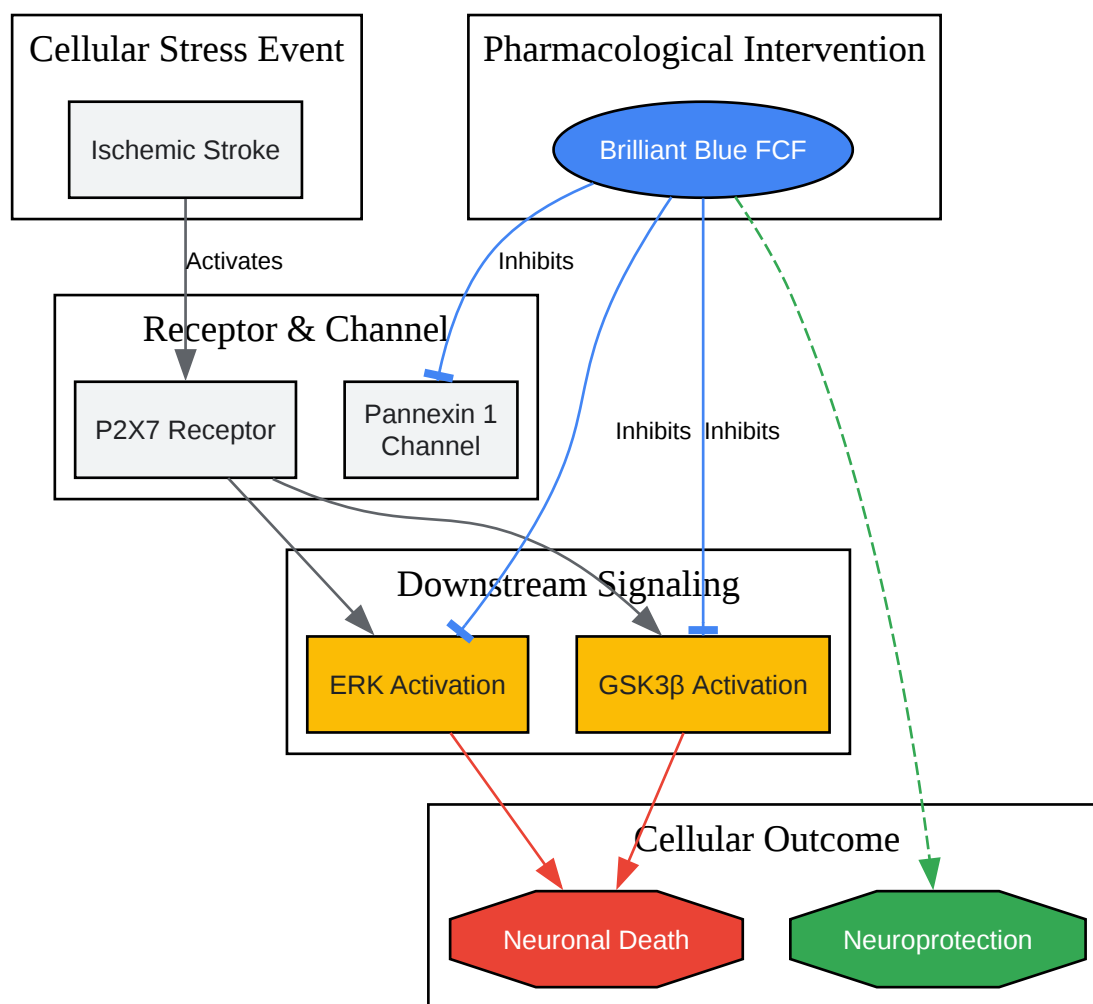
### Experimental Workflow: HPLC Quantification



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Caption: Workflow for the quantification of **Brilliant Blue #1** using HPLC.

## Signaling Pathway: Neuroprotection in Ischemic Stroke



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Caption: Neuroprotective mechanism of Brilliant Blue FCF in ischemic stroke.

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